molecular formula C11H11Cl2N3O3S B2913790 N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide CAS No. 2094389-96-3

N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide

Cat. No.: B2913790
CAS No.: 2094389-96-3
M. Wt: 336.19
InChI Key: PMILMKKSDCNOKB-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of cyano, dichlorophenyl, and methylsulfamoyl groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or a similar reagent.

    Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the methylsulfamoyl group: This can be done through a nucleophilic substitution reaction using methylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the dichlorophenyl group to a less chlorinated derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phenyl ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or alkyl halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or dechlorinated derivatives.

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for understanding biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The cyano and dichlorophenyl groups can enhance binding affinity to certain proteins, while the methylsulfamoyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide can be compared with other compounds having similar functional groups:

    N-[cyano(2,4-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide: Similar structure but with a different position of chlorine atoms on the phenyl ring.

    N-[cyano(2,3-dichlorophenyl)methyl]-2-(ethylsulfamoyl)acetamide: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall properties.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O3S/c1-15-20(18,19)6-10(17)16-9(5-14)7-3-2-4-8(12)11(7)13/h2-4,9,15H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMILMKKSDCNOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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